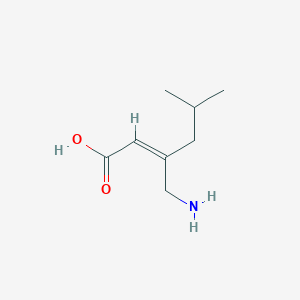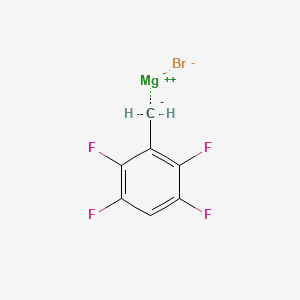
2,3,5,6-Tetrafluorobenzylmagnesium bromide, 0.25 M in Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluorobenzylmagnesium bromide, 0.25 M in Ether, is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the synthesis of fluorinated organic molecules, which have applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluorobenzylmagnesium bromide is typically prepared by reacting 2,3,5,6-tetrafluorobenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C7H2F4Br+Mg→C7H2F4CH2MgBr
Industrial Production Methods
On an industrial scale, the preparation of 2,3,5,6-tetrafluorobenzylmagnesium bromide follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrafluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Halides: Organic halides are used in substitution reactions.
Catalysts: Transition metal catalysts (e.g., palladium) are often used in coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluorobenzylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex fluorinated organic molecules.
Biology: Helps in the development of fluorinated bioactive compounds.
Medicine: Contributes to the synthesis of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Used in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-tetrafluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are crucial in organic synthesis. The molecular targets are typically carbonyl groups, halides, and other electrophilic sites.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromobenzylmagnesium bromide
- 4-Methyl-2,3,5,6-tetrafluorobenzyl bromide
Uniqueness
2,3,5,6-Tetrafluorobenzylmagnesium bromide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. The presence of multiple fluorine atoms enhances its stability and reactivity compared to non-fluorinated Grignard reagents. This makes it particularly valuable in the synthesis of fluorinated compounds, which are important in various high-tech applications.
Propiedades
Fórmula molecular |
C7H3BrF4Mg |
|---|---|
Peso molecular |
267.30 g/mol |
Nombre IUPAC |
magnesium;1,2,4,5-tetrafluoro-3-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H3F4.BrH.Mg/c1-3-6(10)4(8)2-5(9)7(3)11;;/h2H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
UJBFJYISLZVPLM-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=C(C(=CC(=C1F)F)F)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole](/img/structure/B14884050.png)
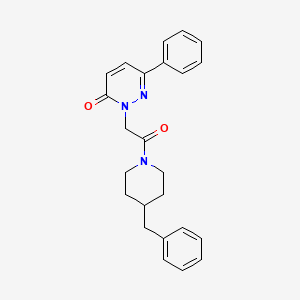
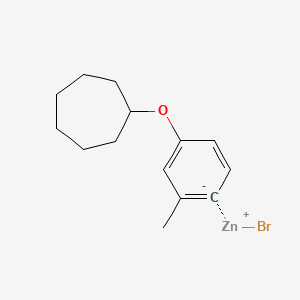
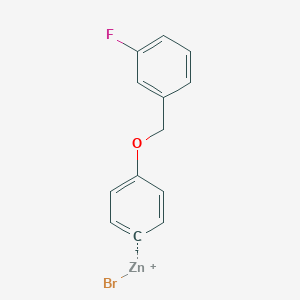
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)


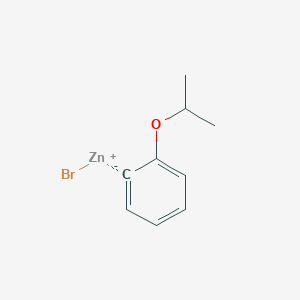
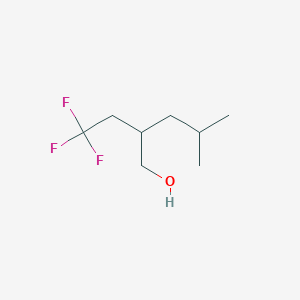
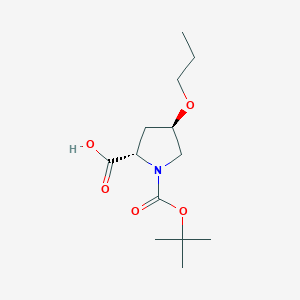
![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)

![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
